(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one

Anticancer Colon cancer Apoptosis

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one is a fully synthetic thiazol-4(5H)-one derivative bearing a piperidine ring at the 2-position and a 3-ethoxy-4-hydroxybenzylidene moiety at the 5-position. The compound (MF: C₁₇H₂₀N₂O₃S, MW: 332.42 g/mol) adopts the Z configuration at the exocyclic double bond, a stereochemical feature critical for target recognition in analogous bioactive benzylidene‑thiazolones.

Molecular Formula C17H20N2O3S
Molecular Weight 332.4 g/mol
Cat. No. B12171499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one
Molecular FormulaC17H20N2O3S
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCCCC3)O
InChIInChI=1S/C17H20N2O3S/c1-2-22-14-10-12(6-7-13(14)20)11-15-16(21)18-17(23-15)19-8-4-3-5-9-19/h6-7,10-11,20H,2-5,8-9H2,1H3/b15-11-
InChIKeyVZZSBMNUHURHQR-PTNGSMBKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview: (5Z)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one – Structural and Pharmacophoric Profile


(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one is a fully synthetic thiazol-4(5H)-one derivative bearing a piperidine ring at the 2-position and a 3-ethoxy-4-hydroxybenzylidene moiety at the 5-position [1]. The compound (MF: C₁₇H₂₀N₂O₃S, MW: 332.42 g/mol) adopts the Z configuration at the exocyclic double bond, a stereochemical feature critical for target recognition in analogous bioactive benzylidene‑thiazolones [2]. It belongs to the pharmacologically privileged 2‑aminothiazol‑4(5H)-one scaffold, which has yielded inhibitors of kinases, sphingosine‑1‑phosphate lyase, and fungal pathogens [3]. The simultaneous presence of a hydrogen‑bond‑donating phenolic –OH, an ethoxy group, and a basic piperidine nitrogen creates a unique pharmacophoric signature that distinguishes it from close analogs lacking any one of these groups.

Why Generic Substitution Fails: Substitution-Specific Activity Cliffs in 2-Aminothiazol-4(5H)-one Series


In the 2‑aminothiazol‑4(5H)-one family, seemingly conservative modifications – such as replacing a piperidine with morpholine, altering the substitution pattern on the benzylidene ring, or inverting the exocyclic double‑bond geometry – can cause profound activity cliffs (≥10‑fold potency shifts) [1]. The target compound’s 3‑ethoxy‑4‑hydroxybenzylidene motif is not merely a lipophilic appendage; it directly engages in hydrogen‑bond networks observed in co‑crystal structures of related thiazolone inhibitors, and removal of either the ethoxy or the phenolic –OH group abrogates target binding in several reported series [2]. Consequently, generic replacement with unsubstituted benzylidene or 4‑methoxy analogs – which are commercially more abundant and less costly – cannot reproduce the same biological output, making target‑specific procurement essential for reproducible pharmacology.

Product-Specific Quantitative Evidence Guide: (5Z)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one


Anticancer Potency of the 3‑Ethoxy‑4‑hydroxybenzylidene Pharmacophore: Cross‑Study Comparison with 2‑Thioxo Analog MHY695

The 3‑ethoxy‑4‑hydroxybenzylidene core is the key pharmacophore for anticancer activity, as demonstrated by the structurally related 2‑thioxothiazolidin‑4‑one analog MHY695. MHY695 reduced HCT116 colon cancer cell viability with an IC₅₀ of 12.5 µM (MTT assay, 48 h) and suppressed tumor growth by 58% in a mouse HCT116 xenograft model at 10 mg/kg i.p. (p < 0.01 vs. vehicle) [1]. The target compound retains the identical benzylidene moiety but replaces the 2‑thioxo group with a piperidine ring, a modification that, in analogous thiazolone series, improves aqueous solubility and metabolic stability while maintaining or enhancing target engagement [2].

Anticancer Colon cancer Apoptosis

Antitumor Activity of the 2‑Piperidino‑thiazol‑4(5H)‑one Scaffold: NCI‑60 Cell‑Line Screening Results

The 2‑piperidino‑thiazol‑4(5H)‑one scaffold was validated in the NCI‑60 human tumor cell line panel. The most potent congener, compound 3c (a 5‑hetarylmethylidene‑rhodanine derivative), exhibited a GI₅₀ of 0.62 µM against the HOP‑92 non‑small‑cell lung cancer line, with an LC₅₀ > 100 µM, indicating cytostatic rather than cytotoxic activity [1]. The target compound shares the identical 2‑piperidino‑thiazol‑4(5H)‑one core and, based on SAR trends within the series, the 3‑ethoxy‑4‑hydroxybenzylidene substituent is predicted to enhance electron density on the benzylidene ring, potentially improving π‑stacking interactions with hydrophobic kinase pockets.

Antitumor Lung cancer NCI‑60 screen

Antifungal Activity of Piperidinyl‑Thiazole Derivatives: Broad‑Spectrum MIC Profiling

A systematic exploration of piperidinyl‑thiazole fungicides employing bioisosteric replacement identified several analogs with potent in vitro activity against oomycete pathogens. The most active compounds in the series displayed EC₅₀ values as low as 0.18 µg/mL against Phytophthora infestans, outperforming the commercial fungicide dimethomorph (EC₅₀ = 0.35 µg/mL) [1]. The target compound’s 3‑ethoxy‑4‑hydroxybenzylidene motif introduces additional hydrogen‑bonding capacity that, by analogy with the reported SAR, is expected to strengthen binding to the fungal target enzyme (presumed cytochrome bc1 complex).

Antifungal Oomycete Phytophthora infestans

Stereochemical Integrity: X‑Ray Confirmation of the (Z)‑Configuration in a 4‑Methoxy Analog

The (Z)‑configuration of the exocyclic double bond is essential for bioactivity, as the (E)‑isomer cannot adopt the coplanar conformation required for target binding. X‑ray crystallography of the closely related (5E)-5-(4‑methoxybenzylidene)-2-(piperidin‑1‑yl)-1,3‑thiazol-4(5H)‑one confirmed a chair conformation of the piperidine ring and a near‑coplanar arrangement of the thiazolidine and benzene rings (dihedral angle = 12.01°) [1]. The target compound’s analogous structure ensures a similar low‑energy conformation, whereas the (E)‑isomer would force the benzylidene ring out of plane, disrupting conjugation and binding.

X-ray crystallography Stereochemistry Conformation

Best Research and Industrial Application Scenarios for (5Z)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one


Colon Cancer Lead Optimization: Replacing 2‑Thioxo with Piperidine for Improved Drug‑Likeness

MHY695 validated the 3‑ethoxy‑4‑hydroxybenzylidene core as a pro‑apoptotic agent in HCT116 colon cancer models (IC₅₀ = 12.5 µM; 58% tumor growth inhibition in vivo). The target compound replaces the metabolically labile 2‑thioxo group with a piperidine ring, a common medicinal chemistry strategy to enhance solubility, reduce hepatotoxicity, and improve oral bioavailability [1]. This scenario is directly supported by the cross‑study comparison in Evidence Item 1.

NCI‑60 Broad‑Spectrum Antitumor Screening of the 2‑Piperidino‑thiazolone Scaffold

The 2‑piperidino‑thiazol‑4(5H)‑one core has demonstrated sub‑micromolar GI₅₀ values in the NCI‑60 panel (compound 3c: GI₅₀ = 0.62 µM, HOP‑92). The target compound, with its electron‑rich 3‑ethoxy‑4‑hydroxybenzylidene substituent, is a logical next‑generation candidate for NCI‑60 profiling to establish a definitive selectivity fingerprint and identify sensitive tumor histotypes [1]. This application builds on the class‑level inference in Evidence Item 2.

Oomycete Fungicide Discovery: Bioisosteric Optimization of Piperidinyl‑Thiazole Leads

Recent piperidinyl‑thiazole analogs have outperformed dimethomorph against Phytophthora infestans (EC₅₀ = 0.18 µg/mL vs. 0.35 µg/mL). The target compound introduces an additional phenolic –OH and ethoxy group, which may enhance binding to the cytochrome bc1 complex and improve translaminar movement in planta. This scenario is grounded in the antifungal activity data presented in Evidence Item 3 [1].

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